Azido-PEG3-C-Boc
Overview
Description
Azido-PEG3-C-Boc is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . The term “PROTAC” stands for Proteolysis-Targeting Chimera, a type of molecule that can selectively degrade target proteins .
Synthesis Analysis
Azido-PEG3-C-Boc is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular structure of Azido-PEG3-C-Boc is represented by the formula C12H23N3O5 . It has a molecular weight of 289.33 .Chemical Reactions Analysis
Azido-PEG3-C-Boc is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
Azido-PEG3-C-Boc has a liquid state and is transported at room temperature . It can be stored in its pure form at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Cell Adhesion, Migration, and Shape Change
Azido-functionalized poly(ethylene glycol) derivatives like Azido-PEG3-C-Boc are used in creating substrates for dynamic cell adhesion, facilitating spatial control. This approach is significant in tissue motility assays, patterned coculturing, and triggering cell shape changes, as demonstrated in the study by van Dongen et al. (2013) in "Advanced Materials" (van Dongen et al., 2013).
Drug Delivery Systems
The azido group in compounds like Azido-PEG3-C-Boc plays a critical role in developing biodegradable polymers for drug delivery. Hu et al. (2013) in "Journal of Applied Polymer Science" explored the postfunctionalization of azido-carrying polymers with alkynyl compounds for potential use in drug delivery (Hu et al., 2013).
Protein PEGylation
In the realm of therapeutic protein modification, azido groups are utilized for site-specific PEGylation. Deiters et al. (2004) in "Bioorganic & Medicinal Chemistry Letters" reported a methodology for selectively PEGylating proteins, which has implications for therapeutic applications (Deiters et al., 2004).
Nanoparticle Formation for Drug Delivery
Azido-PEG derivatives are key in forming nanoparticles for enhanced drug delivery. A study by Joshy et al. (2017) in "Chemistry and Physics of Lipids" demonstrated the role of azido-terminated PEG in the formation of hybrid nanoparticles for antiviral drug delivery (Joshy et al., 2017).
Quantification and Analysis in Polymer Chemistry
The quantification of azide incorporation in PEG polymers is crucial for their effective use in conjugation chemistry. Semple et al. (2016) in "Journal of Polymer Science. Part A, Polymer Chemistry" detailed the synthesis of PEG azides and their quantification, highlighting their importance in targeted drug delivery (Semple et al., 2016).
Synthesis of Functionalized PEG Derivatives
The study by Hiki and Kataoka (2007) in "Bioconjugate Chemistry" illustrated the synthesis of new azido-terminated heterobifunctional PEG derivatives, showcasing their utility in conjugating various ligands for biomedical applications (Hiki & Kataoka, 2007).
Mechanism of Action
Target of Action
Azido-PEG3-CH2CO2-t-Bu, also known as Azido-PEG3-C-Boc, is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide group in Azido-PEG3-CH2CO2-t-Bu reacts with Alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by the hydrophilic PEG spacer, which increases the compound’s solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
The formation of a stable triazole linkage between the compound and its targets can potentially influence various biochemical processes, depending on the nature of the target molecules .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The formation of a stable triazole linkage between Azido-PEG3-CH2CO2-t-Bu and its targets can result in various molecular and cellular effects, depending on the nature of the target molecules
Action Environment
The action of Azido-PEG3-CH2CO2-t-Bu can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group in the compound occurs under acidic conditions . Therefore, the pH of the environment can potentially influence the compound’s action, efficacy, and stability.
Future Directions
The use of Azido-PEG3-C-Boc and similar compounds in the synthesis of PROTACs represents an exciting area of research with potential applications in targeted therapy drugs . As our understanding of protein degradation pathways continues to grow, it’s likely that the use of these compounds will expand, offering new possibilities for the development of targeted therapies.
properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O5/c1-12(2,3)20-11(16)10-19-9-8-18-7-6-17-5-4-14-15-13/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWOUJOCAQZURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-CH2CO2-t-Bu |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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